1-[(2-Chloropyridin-4-yl)methyl]piperazine
Overview
Description
“1-[(2-Chloropyridin-4-yl)methyl]piperazine” is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a 2-chloropyridin-4-yl group . The exact structure can be found in the MOL file associated with its CAS number 1204701-53-0 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 211.69 . Other properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Processes : Piperazine-1-yl-1H-indazole derivatives, closely related to the chemical structure of interest, have been synthesized efficiently and characterized using spectral analysis. These compounds play a significant role in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).
Luminescent Properties : Research on novel piperazine substituted naphthalimide model compounds, which include structures similar to 1-[(2-Chloropyridin-4-yl)methyl]piperazine, has shown interesting fluorescence spectra and photo-induced electron transfer properties, highlighting potential applications in materials science (Gan, Chen, Chang, & Tian, 2003).
Biological Applications
Antimicrobial Activity : A study on new pyridine derivatives, including those with piperazine elements, demonstrated variable and modest antimicrobial activities against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiarrhythmic and Antihypertensive Effects : Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which include 3-(4-arylpiperazin-1-yl)propyl moieties, found strong antiarrhythmic and antihypertensive activities. This suggests their potential application in cardiovascular diseases (Malawska et al., 2002).
Anticonvulsant Activity : Several synthesized Mannich bases of N-[(4-arylpiperazin-1-yl)-methyl]-3-(chlorophenyl)-pyrrolidine-2,5-diones showed promising anticonvulsant profiles, particularly in the maximum electroshock seizure test, indicating their potential use in treating epilepsy (Obniska et al., 2010).
Other Applications
Mass Spectrometry Enhancements : Piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides, enhancing ionization efficiency in mass spectrometry. This indicates their utility in improving peptide analysis techniques (Qiao et al., 2011).
Solubility and Anti-Proliferative Activity in Cancer Research : The study of indoloquinoline–piperazine hybrids and their metal complexes revealed insights into how structural alterations affect aqueous solubility and antiproliferative activity. This research contributes to the design of novel chemotherapeutic agents (Filak et al., 2014).
Mechanism of Action
Target of Action
The primary target of 1-[(2-Chloropyridin-4-yl)methyl]piperazine is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix, which is important for tissue repair and remodeling.
Mode of Action
This compound acts as a selective inhibitor of LOXL2 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin. This inhibition disrupts the cross-linking process, affecting the structural integrity of the extracellular matrix.
Biochemical Pathways
The inhibition of LOXL2 by this compound affects the lysine oxidative deamination pathway . This pathway is crucial for the formation of cross-links in collagen and elastin, which provide strength and flexibility to tissues. Disruption of this pathway can lead to alterations in tissue structure and function.
Properties
IUPAC Name |
1-[(2-chloropyridin-4-yl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-10-7-9(1-2-13-10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBDQCOFEQLIPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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